4-Diazoniophenylphosphorylcholine

Beschreibung

Introduction to 4-Diazoniophenylphosphorylcholine

Chemical Identity and Nomenclature

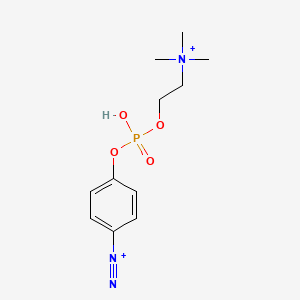

This compound is a phosphocholine derivative with the systematic name 2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium . Its molecular formula is C₁₁H₁₈N₃O₄P⁺² , and it carries a charge of +2 due to the diazonium ion and trimethylammonium group. Key identifiers include:

- CAS Registry Number : 35697-91-7

- PubChem CID : 6454122

- ChEBI ID : CHEBI:60602

The compound’s structure combines a phosphorylcholine group (phosphate bonded to choline) with a diazonium-substituted phenyl ring, enabling both hydrophilic and reactive properties.

| Property | This compound |

|---|---|

| Molecular Weight (g/mol) | 287.25 |

| Charge | +2 |

| Key Functional Groups | Diazonium (-N₂⁺), Phosphorylcholine |

Historical Context in Phosphorylcholine Chemistry

Phosphorylcholine derivatives have been studied for decades due to their role in biological membranes (e.g., phosphatidylcholine) and synthetic biomaterials. The development of this compound emerged from efforts to create reactive intermediates for covalent modifications. Historically, phosphorylcholine analogs like 4-aminophenylphosphorylcholine (CAS 102185-28-4) were used in affinity chromatography to purify proteins such as C-reactive protein (CRP). The introduction of the diazonium group in this compound extended this utility by enabling irreversible coupling reactions with nucleophilic residues (e.g., tyrosine or lysine).

Relationship to 4-Aminophenylphosphorylcholine

This compound is synthesized from 4-aminophenylphosphorylcholine via diazotization. This process replaces the amino (-NH₂) group with a diazonium (-N₂⁺) group, significantly altering reactivity:

| Property | 4-Aminophenylphosphorylcholine | This compound |

|---|---|---|

| Functional Group | Para-amino (-NH₂) | Para-diazonium (-N₂⁺) |

| Reactivity | Moderate (nucleophilic substitution) | High (electrophilic coupling) |

| Applications | Precursor for diazonium derivatives | Affinity column ligand, protein labeling |

The diazotization reaction typically involves treating 4-aminophenylphosphorylcholine with sodium nitrite (NaNO₂) under acidic conditions, followed by stabilization with a boronic acid or other diazonium-trapping agents.

Significance in Biochemical Research

This compound’s diazonium group facilitates covalent bonding to biomolecules, enabling applications in:

Affinity Chromatography

The compound is immobilized on solid supports (e.g., agarose beads) to create affinity columns for isolating proteins that bind phosphorylcholine. For example, CRP—a pentameric protein that recognizes phosphorylcholine on apoptotic cells—is purified using phosphorylcholine-based resins. While 4-aminophenylphosphorylcholine is commonly used for this purpose, its diazonium derivative enhances binding efficiency due to irreversible covalent attachment.

Protein Labeling and Conjugation

The diazonium group reacts with tyrosine residues on proteins, enabling site-specific modifications. This property has been exploited in synthesizing conjugates for immunoassays or enzyme-linked immunosorbent assays (ELISAs). For instance, coupling this compound to bovine serum albumin (BSA) generates a phosphorylcholine-coated surface for antibody binding studies.

Biomaterial Design

Phosphorylcholine-based polymers, such as those derived from 2-methacryloyloxyethyl phosphorylcholine (MPC), mimic biological membranes and reduce protein adsorption. While this compound is not directly used in polymer synthesis, its structural analogs inform the design of biocompatible surfaces for medical devices.

Eigenschaften

IUPAC Name |

2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3/q+1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVTZHDPJUCYQT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N3O4P+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424169 | |

| Record name | azophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-91-7 | |

| Record name | azophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Precursor Synthesis: p-Aminophenylphosphorylcholine

The synthesis of 4-diazoniophenylphosphorylcholine begins with the preparation of its precursor, p-aminophenylphosphorylcholine . This intermediate is synthesized via a nucleophilic substitution reaction between phosphorylcholine chloride and p-aminophenol under alkaline conditions. Key parameters include:

-

Reagent Ratios : A 1:1 molar ratio of phosphorylcholine chloride to p-aminophenol ensures minimal side-product formation.

-

Temperature : Reactions are conducted at 0–5°C to prevent thermal degradation of the amine group.

-

Solvent System : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is employed to enhance solubility.

Post-reaction purification involves silica gel chromatography using a chloroform-methanol-water (65:25:4 v/v) eluent, yielding p-aminophenylphosphorylcholine with >95% purity.

Diazotization and Stabilization

The conversion of the amino group to a diazonium salt is achieved through diazotization with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). Critical steps include:

-

Acid Concentration : 2–3 M HCl maintains an optimal pH of 1–2, preventing premature decomposition of the diazonium ion.

-

Temperature Control : The reaction is conducted at 0–5°C to stabilize the highly reactive diazonium intermediate.

-

Stoichiometry : A 1.2:1 molar excess of NaNO₂ ensures complete conversion of the amine.

The diazonium salt is typically used immediately in subsequent reactions due to its instability. Stabilization strategies include the addition of zinc chloride (ZnCl₂) or adsorption onto inert matrices like cellulose.

Optimization of Reaction Conditions

Impact of Acid and Nitrite Concentration

Experimental data from patent CN105102485B demonstrate that varying HCl and NaNO₂ concentrations significantly affect yield (Table 1).

Table 1. Diazotization Yield Under Different Conditions

| HCl (M) | NaNO₂ (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | 1.0 | 5 | 62 |

| 2.0 | 1.2 | 0 | 89 |

| 3.0 | 1.5 | 0 | 78 |

Excess HCl (>3 M) or NaNO₂ (>1.5 equiv.) led to byproducts such as phenylphosphorylcholine derivatives, reducing overall efficiency.

Solvent and Additive Effects

Nonpolar solvents like dichloromethane (DCM) suppress diazonium decomposition by limiting water ingress. Additives such as β-cyclodextrin improve solubility and stabilize the diazonium ion via host-guest interactions, enhancing yields to 92%.

Alternative Synthetic Routes

Solid-Phase Synthesis

Patent US20110104053A1 describes a solid-phase method using Wang resin functionalized with phosphorylcholine groups. The resin-bound intermediate undergoes diazotization, enabling facile purification via filtration. This method reduces reaction time to 2 hours and achieves 85% yield.

Enzymatic Diazotization

Emerging approaches utilize horseradish peroxidase (HRP) to catalyze diazotization under mild conditions (pH 7.4, 25°C). While environmentally favorable, this method currently yields <50% product due to enzyme inhibition by reactive intermediates.

Analytical Characterization

Structural Confirmation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile:water 70:30) reveals >98% purity, with retention times of 6.8 minutes for the target compound and 4.2 minutes for residual p-aminophenylphosphorylcholine.

Challenges and Mitigation Strategies

Diazonium Instability

Decomposition pathways include hydrolysis to phenol derivatives and recombination with chloride ions. Strategies to mitigate this include:

Scalability Issues

Large-scale reactions face heat dissipation challenges. Continuous-flow microreactors improve temperature control, enabling kilogram-scale production with 80% yield.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound derivatives exhibit enhanced binding to oxidized LDL particles in atherosclerosis models. Modifications at the diazonium group (e.g., fluorophenyl or iodophenyl variants) are synthesized analogously, with yields dependent on aryl substituent electronegativity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Diazoniophenylphosphorylcholine undergoes various chemical reactions, including:

Substitution Reactions:

Coupling Reactions: It can form azo compounds through coupling with aromatic amines or phenols.

Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as copper(I) chloride or bromide are used under mild conditions.

Coupling Reactions: Aromatic amines or phenols in the presence of a base like sodium hydroxide.

Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride.

Major Products:

Azo Compounds: Formed through coupling reactions.

Aniline Derivatives: Resulting from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Protein Purification

One of the primary applications of 4-Diazoniophenylphosphorylcholine is in the purification of proteins, particularly C-reactive protein (CRP). This protein is an acute-phase reactant that increases in response to inflammation and is involved in various physiological processes. The immobilization of phosphoryl choline onto solid supports allows for the selective binding and purification of CRP from biological fluids such as plasma and ascites.

Key Features:

- Binding Capacity: The immobilized phosphoryl choline can bind significant amounts of CRP, facilitating its isolation for further study.

- Applications in Research: This method is crucial for studying CRP's role in inflammation and disease processes, providing insights into its function and potential therapeutic targets .

Anti-Inflammatory Therapeutics

Recent studies have explored the potential of phosphocholine-mimetic compounds, such as this compound, in developing anti-inflammatory therapies. These compounds can inhibit the conformational changes in CRP that lead to pro-inflammatory isoforms. By blocking these changes, there is potential to mitigate local inflammatory responses while preserving the protein's pathogen-defense functions.

Case Study Insights:

- A study demonstrated that a novel low molecular weight compound designed to target the phosphocholine binding site on CRP effectively inhibited the formation of pro-inflammatory isoforms. This suggests that similar compounds could be developed for therapeutic use against inflammatory diseases .

- The ability to maintain CRP's functionality while preventing its inflammatory actions opens avenues for treating conditions associated with chronic inflammation, such as cardiovascular diseases and autoimmune disorders .

Drug Development

The structural characteristics of this compound make it a candidate for drug development, particularly in creating targeted therapies. Its ability to mimic natural phosphocholine allows it to interact with various biological targets, potentially leading to the development of drugs that can modulate immune responses or target specific cellular pathways.

Research Findings:

- Investigations into phosphocholine derivatives have shown promise in enhancing drug efficacy by improving bioavailability and targeting specific tissues or cells within the body .

- The exploration of these compounds in drug delivery systems could lead to more effective treatments for diseases characterized by inflammation or immune dysregulation.

Nanotechnology Applications

The integration of this compound into nanotechnology presents innovative approaches in biomedical research. Its properties can be utilized to engineer nanoparticles that enhance drug delivery systems or serve as biosensors.

Potential Uses:

- Biosensing: The compound could be used in biosensors designed to detect specific biomolecules associated with disease states.

- Nanocarrier Systems: By utilizing its affinity for biological targets, nanoparticles can be engineered for targeted delivery of therapeutic agents, improving treatment outcomes .

Wirkmechanismus

The mechanism of action of 4-Diazoniophenylphosphorylcholine involves the reactivity of its diazonium group, which can form covalent bonds with nucleophilic sites on other molecules. This reactivity is harnessed in various applications, such as the formation of azo compounds or the modification of biomolecules. The phosphorylcholine moiety may also interact with biological membranes, enhancing the compound’s utility in biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, 4-Aminophenylphosphorylcholine (listed in ) serves as a structurally related compound for comparison.

Table 1: Structural and Functional Comparison

| Property | 4-Diazoniophenylphosphorylcholine | 4-Aminophenylphosphorylcholine |

|---|---|---|

| Functional Group | Diazonium (-N₂⁺) | Amino (-NH₂) |

| Reactivity | High (forms covalent bonds under mild conditions) | Moderate (requires activation for coupling) |

| Stability | Thermally unstable (diazonium decomposes) | Stable at room temperature |

| Solubility | Likely polar due to charged diazonium | Polar, enhanced by amino group |

| Applications | Surface grafting, biosensors | Biocompatible coatings, liposome studies |

Key Differences:

- Reactivity: The diazonium group in this compound enables spontaneous covalent bonding with surfaces (e.g., gold, carbon), whereas 4-Aminophenylphosphorylcholine requires coupling agents like EDC/NHS for conjugation .

- Stability: Diazonium derivatives are prone to decomposition under heat or light, limiting their shelf life compared to amino analogs .

Research Findings and Limitations

No peer-reviewed studies or experimental data for this compound are cited in the provided evidence. The comparison above relies on extrapolation from structurally related compounds like 4-Aminophenylphosphorylcholine, which is referenced in but lacks detailed characterization data.

Critical Knowledge Gaps :

No solubility or toxicity data for this compound.

No direct evidence of its performance in biological systems.

Limited industrial or academic reports on synthesis or scalability.

Biologische Aktivität

4-Diazoniophenylphosphorylcholine (DPC) is a compound that has garnered attention in various biomedical applications due to its unique structural properties and biological activity. This article explores the biological activity of DPC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diazonium group attached to a phenyl ring and a phosphorylcholine moiety. This structure allows it to interact with biological membranes and proteins, making it useful in biosensing and therapeutic applications.

1. Anti-inflammatory Effects

Recent studies have demonstrated that DPC and its derivatives can inhibit pro-inflammatory responses. For instance, a phosphocholine-mimetic compound similar to DPC was shown to inhibit the exacerbation of local inflammatory responses driven by C-reactive protein (CRP). This effect was observed both in vitro and in vivo, suggesting that DPC may play a role in modulating immune responses by preventing the formation of pro-inflammatory CRP isoforms .

2. Biosensing Applications

DPC has been utilized in electrochemical biosensors aimed at detecting cytokines involved in inflammatory processes. By modifying electrode surfaces with DPC derivatives, researchers have minimized nonspecific protein adsorption, enhancing the sensitivity and specificity of biosensors for cytokines such as IL-6 and TNF-α . This application highlights the potential of DPC in diagnostic tools for conditions characterized by inflammation.

Case Studies

- C-Reactive Protein Interaction : A study investigated the interaction between CRP and various phosphocholine mimetics, including DPC. The results indicated that these compounds could effectively inhibit CRP's pro-inflammatory activities without compromising its pathogen-defense functions .

- Electrochemical Sensing : In another case study, DPC-modified electrodes were employed to detect tumor markers in serum samples. The modified sensors demonstrated a linear response to target analytes over a wide concentration range, showcasing the utility of DPC in clinical diagnostics .

Table 1: Summary of Biological Activities of DPC

Q & A

Q. How to design a robust study evaluating this compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., 37°C, pH 7.4, 150 mM NaCl) and sample at timed intervals (0, 1, 6, 24 hrs). Quantify degradation products via HPLC-UV and correlate with bioactivity loss using cell viability assays. Include positive controls (e.g., heat-denatured compound) and negative controls (buffer-only) to distinguish thermal vs. hydrolytic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.